molecular formula C10H12N4O5 B1671953 Inosine CAS No. 58-63-9

Inosine

Cat. No.: B1671953
CAS No.: 58-63-9
M. Wt: 268.23 g/mol
InChI Key: UGQMRVRMYYASKQ-VTHZCTBJSA-N
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Mechanism of Action

Target of Action

Inosine is a purine nucleoside that has hypoxanthine linked by the N9 nitrogen to the C1 carbon of ribose . It is an intermediate in the degradation of purines and purine nucleosides to uric acid and in pathways of purine salvage . This compound is designed to interact with the NGFB protein, which plays a crucial role in various physiological processes .

Mode of Action

This compound has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats . The mechanism of this action is unclear. Possibilities include serving as an agonist of a nerve growth factor-activated protein kinase (N-Kinase), conversion to cyclic nucleotides that enable advancing nerve endings to overcome the inhibitory effects of myelin, stimulation of differentiation in rat sympathetic neurons, augmentation of nerve growth factor-induced neuritogenesis and promotion of the survival of astrocytes .

Biochemical Pathways

This compound is formed by the breakdown (deamination) of adenosine both intracellularly and extracellularly; it also generated by the action of 5′-nucleotidase on this compound monophosphate (IMP) . This compound can be metabolized into hypoxanthine, xanthine, and uric acid . This compound functions are mediated in receptor-dependent or–independent manners. The receptor-mediated function of this compound is thought to be related to adenosine receptor family members including A 1, A 2A, A 2B, and A 3 G-protein coupled receptors .

Pharmacokinetics

It is known that cell membrane transport of this compound is mediated by equilibrative and concentrative nucleoside transporters .

Result of Action

This compound may have neuroprotective, cardioprotective, anti-inflammatory, and immunomodulatory activities . It has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats . This compound is an effective treatment for various viral infections through pleiotropic immunomodulatory roles including T-cell activation and proinflammatory cytokine-mediated functions .

Action Environment

Recent studies have revealed that this compound is also produced by several species found in the gut microbiome and modulates host immune and inflammatory functions . This suggests that the gut microbiota can impact the action, efficacy, and stability of this compound in a context-dependent manner .

Biochemical Analysis

Biochemical Properties

Inosine is involved in several biochemical reactions, primarily in purine metabolism. It is an intermediate in the degradation of adenosine to uric acid. This compound monophosphate dehydrogenase (IMPDH) catalyzes the conversion of this compound monophosphate to xanthosine monophosphate, a key step in guanine nucleotide biosynthesis . This compound also interacts with adenosine deaminases, which convert adenosine to this compound through deamination . These interactions are crucial for maintaining the balance of purine nucleotides within the cell.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It has been shown to enhance mitochondrial respiration in tumor cells by inducing Rag GTPases and promoting the synthesis of tricarboxylic acid (TCA) cycle enzymes . This compound also influences immune cells, where it acts as an immunostimulatory metabolite produced by gut microbiota, enhancing the efficacy of anticancer immunotherapy . Additionally, this compound has neuroprotective properties, promoting axonal regrowth and neuronal survival after injury .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to purinergic receptors, such as adenosine A2A receptors, modulating immune responses and enhancing mitochondrial function . This compound also participates in RNA editing, where adenosine deaminases convert adenosine to this compound in RNA molecules, affecting gene expression and RNA stability . Furthermore, this compound monophosphate dehydrogenase plays a critical role in guanine nucleotide biosynthesis, influencing cellular proliferation and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under physiological conditions but can degrade into hypoxanthine and ribose over extended periods . Long-term studies have shown that this compound supplementation can lead to sustained neuroprotective effects, promoting neuronal survival and axonal regrowth over weeks to months . In cancer research, this compound’s impact on mitochondrial function and immune modulation has been observed to persist over several days to weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to enhance neuronal survival and promote axonal regrowth in rodent models of brain injury . In contrast, high doses of this compound can lead to adverse effects, such as increased uric acid levels and potential kidney damage . In cancer models, this compound supplementation has been found to improve the efficacy of immunotherapy at specific dosages, with higher doses potentially leading to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including purine metabolism and the pentose phosphate pathway. It is a key intermediate in the degradation of adenosine to uric acid, catalyzed by adenosine deaminase . This compound is also converted to hypoxanthine by purine nucleoside phosphorylase, which is further metabolized to xanthine and uric acid . Additionally, this compound can be phosphorylated to this compound monophosphate, entering the purine nucleotide cycle and contributing to nucleotide biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific nucleoside transporters. The equilibrative nucleoside transporter 1 (ENT1) facilitates the uptake of this compound into cells . Once inside the cell, this compound can be phosphorylated to this compound monophosphate or deaminated to hypoxanthine. This compound’s distribution within tissues is influenced by its interactions with purinergic receptors and its role in purine metabolism .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it participates in purine metabolism and RNA editing. This compound-containing RNAs are found in both the nucleus and cytoplasm, with specific localization patterns depending on the type of RNA and the extent of editing . This compound’s role in RNA editing can influence its localization, as edited RNAs may be retained in the nucleus or transported to the cytoplasm for translation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Inosine can be synthesized by adding this compound into a sodium hydroxide aqueous solution to obtain an this compound aqueous solution. This solution is then mixed with sodium chloride, glycine, and sodium benzoate. Activated carbon is added, stirred, filtered, and diluted with water for injection. The pH of the solution is adjusted to 7-8 .

Industrial Production Methods: The industrial production of this compound involves similar steps as the synthetic route. The process ensures that the injection remains stable and avoids the yellowing of the solution by adding small amounts of glycine and sodium benzoate as auxiliary agents .

Comparison with Similar Compounds

    Adenosine: Similar to inosine, adenosine is a nucleoside that plays a role in energy transfer and signal transduction.

    Guanosine: Another purine nucleoside involved in RNA and DNA synthesis.

    Xanthosine: A nucleoside that is an intermediate in purine metabolism.

Uniqueness of this compound: this compound is unique due to its role in RNA editing and its potential neuroprotective properties. Unlike adenosine and guanosine, this compound can pair with adenine, cytosine, and uracil, providing greater flexibility in base pairing .

Properties

Inosine has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats. The mechanism of this action is unclear. Possibilities include serving as an agonist of a nerve growth factor-activated protein kinase (N-Kinase), conversion to cyclic nucleotides that enable advancing nerve endings to overcome the inhibitory effects of myelin, stimulation of differentiation in rat sympathetic neurons, augmentation of nerve growth factor-induced neuritogenesis and promotion of the survival of astrocytes, among others. The mechanism of inosine's possible cardioprotective effect is similarly unclear. Inosine has been reported to have a positive inotropic effect and also to have mild coronary vasodilation activity. Exogenous inosine may contribute to the high-energy phosphate pool of cardiac muscle cells and favorably affect bioenergetics generally. Inosine has also been reported to enhance the myocardial uptake of carbohydrates relative to free fatty acids as well as glycolysis. In cell culture studies, inosine has been found to inhibit the production, in immunostimulated macrophages and spleen cells, of the proinflammatory cytokines, tumor necrosis factor (TNF)-alpha, interleukin (IL)-1, interleukin (IL)-12, macrophage-inflammatory protein-1 alpha and interferon (IFN)-gamma. It also suppressed proinflammatory cytokine production and mortality in a mouse endotoxemic model. These actions might account for the possible immunomodulatory, anti-inflammatory and anti-ischemic actions of inosine.

CAS No.

58-63-9

Molecular Formula

C10H12N4O5

Molecular Weight

268.23 g/mol

IUPAC Name

9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10?/m1/s1

InChI Key

UGQMRVRMYYASKQ-VTHZCTBJSA-N

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2C3[C@@H]([C@@H]([C@H](O3)CO)O)O

SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Appearance

Solid powder

melting_point

218 °C

physical_description

White crystalline solid;  [Sigma-Aldrich MSDS]
Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

40.2 [ug/mL] (The mean of the results at pH 7.4)
15.8 mg/mL

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Inosine;  NSC 20262;  NSC-20262;  NSC20262

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of inosine?

A1: this compound has the molecular formula C10H12N4O5 and a molecular weight of 268.23 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A: Yes, ultraviolet resonance Raman spectroscopy has been used to characterize the vibrational modes of this compound and its deuterated species. [] This technique helps understand the structural features of this compound in different environments, including aqueous solutions and RNA strands.

Q3: How does this compound exert its effects in biological systems?

A: this compound interacts with various targets in the body, including enzymes, receptors, and nucleic acids. One prominent mechanism involves its role in purine metabolism, where it can be phosphorylated to this compound monophosphate (IMP). [] IMP is a key intermediate in the biosynthesis of purine nucleotides, which are essential for energy metabolism, nucleic acid synthesis, and cellular signaling.

Q4: Does this compound interact with any specific receptors?

A: Research suggests that this compound can activate the adenosine A2A receptor (A2AR). [] This interaction has been linked to its neuroprotective effects in models of Huntington's disease.

Q5: What is the role of this compound in A-to-I RNA editing?

A: A-to-I RNA editing is a process where adenosine (A) is converted to this compound (I) in RNA molecules. This process can alter the information content of RNA, leading to changes in protein sequence or function. Enzymes like Endonuclease V play a crucial role in the recognition and cleavage of this compound-containing RNA, contributing to the regulation of A-to-I editing. [, ]

Q6: How does this compound affect cancer cells?

A: Recent research suggests that this compound can inhibit the ubiquitin-activating enzyme UBA6 in tumor cells. [] This inhibition leads to increased tumor immunogenicity, making cancer cells more susceptible to immune-mediated killing. This compound has been shown to enhance the efficacy of immune checkpoint blockade therapy in mouse models. [, ]

Q7: What are the potential therapeutic applications of this compound?

A7: this compound has been investigated for its potential in various therapeutic areas, including:

  • Neurodegenerative Diseases: this compound exhibits neuroprotective effects in animal models of Huntington's disease, potentially by activating the A2AR/BDNF/TrKB/ERK/CREB signaling pathway. []
  • Cancer Immunotherapy: this compound shows promise as an adjuvant therapy to enhance the efficacy of immune checkpoint blockade in certain cancers. [, ]
  • Viral Infections: this compound pranobex, a salt form of this compound, has been studied for its potential antiviral effects, particularly against human papillomavirus (HPV). [, ]
  • Blood Preservation: this compound has been explored as a potential additive in blood preservation solutions to maintain red blood cell viability and function during storage. [, ]

Q8: Are there any agricultural applications of this compound?

A: Research indicates that this compound can stimulate the germination of spores in certain bacteria, such as Bacillus cereus. [] This finding suggests potential applications in agriculture, particularly in understanding and controlling bacterial spore germination in soil and plant systems.

Q9: Can this compound be used in the laboratory setting?

A9: Yes, this compound is a valuable tool in various research areas:

  • Molecular Biology: this compound is often incorporated into degenerate oligonucleotide primers for PCR amplification of DNA. Its ability to pair with multiple bases makes it useful for amplifying sequences with unknown or variable regions. []
  • Parasitology: this compound and its derivatives, like this compound-arginine salt, can be used to activate actinospores of myxozoan parasites in vitro. [] This activation is crucial for studying the life cycle and host-parasite interactions of these important fish pathogens.

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